Cas no 522-34-9 (1,2-Ethanedione,1,2-dioxime, (1E,2E)-)

1,2-Ethanedione,1,2-dioxime, (1E,2E)- structure
522-34-9 structure
Product Name:1,2-Ethanedione,1,2-dioxime, (1E,2E)-
CAS No:522-34-9
MF:C14H12N2O2
MW:240.257283210754
CID:373038
PubChem ID:135405330
Update Time:2025-04-19

1,2-Ethanedione,1,2-dioxime, (1E,2E)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanedione,1,2-dioxime, (1E,2E)-
    • (E,E)-diphenylethanedione dioxime
    • Benzildioxime (Diphenylglyoxime)
    • MFCD00002113
    • 1,2-Ethanedione, 1,2-diphenyl-, 1,2-dioxime
    • (1E,2E)-1,2-Diphenylethane-1,2-dione dioxime
    • 1,2-diphenylethane-1,2-dione oxime
    • (E,E)-BENZIL DIOXIME
    • BRD-K78135781-001-01-9
    • Benzil dioxime
    • AS-57677
    • BENZIL DIOXIME .ALPHA.-FORM [MI]
    • UNII-7AJS19ONCP
    • BRN 2053615
    • N-[2-(hydroxyimino)-1,2-diphenylethylidene]hydroxylamine
    • NSC 4042
    • D0891
    • 1,2-DIPHENYL-1,2-ETHANEDIONE 1,2-DIOXIME, (E,E)-
    • 1,2-Diphenylethanone oxime
    • Q27281513
    • 1,2-Ethanedione,1,2-diphenyl-,1,2-dioxime
    • anti-Diphenylglyoxime
    • alpha-Benzyldioxime
    • (1E,2E)-1,2-Diphenyl-1,2-ethanedione dioxime
    • HMS1522M13
    • AI3-18240
    • Benzil oxime
    • trans-diphenylglyoxime
    • Diphenylethanedione dioxime
    • 4-07-00-02505 (Beilstein Handbook Reference)
    • SCHEMBL189920
    • CS-0128364
    • (1E,2E)-1,2-Ethanedione 1,2-dioxime
    • alpha-Diphenylglyoxime
    • (1E,2E)-1,2-Diphenyl-1,2-ethanedione dioxime #
    • anti-Diphenylglyoxime, 97%
    • J-015251
    • 7AJS19ONCP
    • CCG-235975
    • JJZONEUCDUQVGR-WXUKJITCSA-N
    • (1E,2E)-Benzil dioxime
    • DTXSID601293220
    • 522-34-9
    • EINECS 245-921-0
    • Diphenylglyoxime
    • UNII-A9H42QPM3A
    • (NE)-N-[(2E)-2-hydroxyimino-1,2-diphenylethylidene]hydroxylamine
    • A9H42QPM3A
    • BENZIL DIOXIME, (E,E)-
    • 23873-81-6
    • Ethanedione, diphenyl-, dioxime, (E,E)-
    • Diphenyl glyoxime
    • (E)-N-[(2E)-2-(HYDROXYIMINO)-1,2-DIPHENYLETHYLIDENE]HYDROXYLAMINE
    • .ALPHA.-BENZIL DIOXIME
    • Ethanedione, diphenyl-, dioxime, (1E,2E)-
    • NCGC00177371-01
    • beta-Benzil dioxime
    • IDI1_031211
    • BENZIL, DIOXIME
    • (1E,2E)-1,2-Diphenylethane-1,2-dionedioxime
    • AKOS002343337
    • EN300-21541
    • diphenylglyoxim
    • EINECS 208-327-2
    • Glyoxime, diphenyl-
    • MDL: MFCD00002113
    • Inchi: 1S/C14H12N2O2/c17-15-13(11-7-3-1-4-8-11)14(16-18)12-9-5-2-6-10-12/h1-10,17-18H/b15-13+,16-14+
    • InChI Key: JJZONEUCDUQVGR-WXUKJITCSA-N
    • SMILES: O/N=C(/C(/C1C=CC=CC=1)=N/O)\C1C=CC=CC=1

Computed Properties

  • Exact Mass: 240.08996
  • Monoisotopic Mass: 240.089878
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 3.2
  • Topological Polar Surface Area: 61.7

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.17
  • Boiling Point: 393.3°Cat760mmHg
  • Flash Point: 191.7°C
  • PSA: 65.18
  • Merck: 1079
  • Solubility: Not determined

1,2-Ethanedione,1,2-dioxime, (1E,2E)- Security Information

  • RTECS:DD1985000
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